4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene, 96%
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Overview
Description
4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene, also known as 4-Fluoro-2-nitrophenoxy hexafluoropropane, is a nitro-aromatic compound that has a variety of applications in scientific research. It is a colorless, volatile liquid with a melting point of -48 °C and a boiling point of 57 °C. It is soluble in organic solvents and has a molecular weight of 255.09 g/mol. 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene is used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and lab experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene involves the introduction of a fluoro group and a nitro group onto a benzene ring, followed by the addition of a hexafluoropropoxy group to the para position of the fluoro group.
Starting Materials
4-Fluoronitrobenzene, Hexafluoropropene, Sodium hydride, Tetrahydrofuran, Copper(I) iodide, N,N-Dimethylformamide, Sodium nitrite, Hydrochloric acid, Sodium bicarbonate, Sodium chloride, Water, Ethyl acetate
Reaction
Step 1: Nitration of 4-Fluorobenzene using nitric acid and sulfuric acid to obtain 4-Fluoronitrobenzene, Step 2: Reduction of 4-Fluoronitrobenzene using sodium hydride and tetrahydrofuran to obtain 4-Fluoroaniline, Step 3: Diazotization of 4-Fluoroaniline using sodium nitrite and hydrochloric acid to obtain 4-Fluorobenzene diazonium chloride, Step 4: Coupling of 4-Fluorobenzene diazonium chloride with hexafluoropropene using copper(I) iodide and N,N-Dimethylformamide to obtain 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropenyl)nitrobenzene, Step 5: Addition of sodium bicarbonate and sodium chloride to the reaction mixture to quench the reaction and extract the product using ethyl acetate, Step 6: Purification of the product using column chromatography to obtain 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene
Scientific Research Applications
4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene has a variety of applications in scientific research. It is used in the synthesis of pharmaceuticals and other organic compounds, as well as in the study of biochemical and physiological processes. It can also be used in the study of enzyme kinetics, as well as in the analysis of proteins and other biomolecules. Additionally, 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene is used as a reagent in the synthesis of other compounds, such as polymers and dyes.
Mechanism Of Action
4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene is believed to act as a proton acceptor, which means that it can donate electrons to other molecules and accept protons in return. This mechanism of action allows the compound to act as a catalyst in various chemical reactions. Additionally, 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene is believed to interact with enzymes and other proteins in the body, which can affect their function and activity.
Biochemical And Physiological Effects
4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. Additionally, 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to increased acetylcholine levels, which can affect various physiological processes.
Advantages And Limitations For Lab Experiments
4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively stable and has a low toxicity. However, it is not very soluble in water, which can limit its use in certain experiments. Additionally, it can be difficult to purify and can be prone to decomposition.
Future Directions
Given its wide range of applications in scientific research, 4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene has potential for further development and exploration. Potential future directions include the development of new synthesis methods, the exploration of its biochemical and physiological effects, and the development of new applications in various fields. Additionally, further research could be conducted to improve the purification and stability of the compound, as well as to explore its potential toxicity.
properties
IUPAC Name |
4-fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)-1-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F7NO3/c10-4-1-2-5(17(18)19)6(3-4)20-9(15,16)7(11)8(12,13)14/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEMFAPBJJUNGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(C(C(F)(F)F)F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(1,1,2,3,3,3-hexafluoropropoxy)nitrobenzene |
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